3-Cyclopropylbenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO2S |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
3-cyclopropylbenzenesulfonamide |
InChI |
InChI=1S/C9H11NO2S/c10-13(11,12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2,(H2,10,11,12) |
InChI Key |
RBDRESGXPJQHAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Cyclopropylbenzenesulfonamide and Analogues
General Synthetic Routes to Benzenesulfonamide (B165840) Derivatives
The formation of the sulfonamide bond is a cornerstone of synthesizing benzenesulfonamide derivatives. While classical methods remain prevalent, a range of alternative strategies has been developed to address limitations such as harsh reaction conditions and substrate scope.
Sulfonylation Reactions: Formation from Sulfonyl Chlorides and Primary Amines
The most common and direct method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.netlibretexts.orgrsc.orgmdpi.com This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. mdpi.com A variety of bases can be employed, including pyridine (B92270) and sodium carbonate. mdpi.comnus.edu.sg The reaction is versatile, accommodating a wide range of structurally diverse amines and sulfonyl chlorides. rsc.org
For instance, the reaction of benzenesulfonyl chloride with methanamine yields N-methylbenzenesulfonamide. libretexts.org This fundamental transformation is widely applied in the synthesis of numerous sulfonamide-containing compounds. libretexts.org
Table 1: Examples of Bases Used in Sulfonylation Reactions
| Base | Reference(s) |
| Pyridine | nus.edu.sg |
| Sodium Carbonate | mdpi.com |
| Triethylamine | organic-chemistry.org |
Alternative Sulfonamide Bond Formation Strategies
While the sulfonyl chloride-amine reaction is robust, alternative methods have been developed to overcome some of its limitations. These strategies often offer milder reaction conditions, improved functional group tolerance, or access to sulfonamides from different starting materials.
One notable approach involves the in-situ generation of sulfonyl chlorides from thiols, which are then reacted with amines. organic-chemistry.org This can be achieved using reagents like N-chlorosuccinimide (NCS) in the presence of a chloride source. organic-chemistry.org Another strategy utilizes the reaction of sulfinate salts with electrophilic nitrogen sources. acs.org
More recently, copper-catalyzed methods have emerged for the synthesis of sulfonamides from aryl carboxylic acids and amines. princeton.eduacs.org This innovative approach allows for the direct conversion of a carboxylic acid to a sulfonyl chloride intermediate, which then reacts with an amine in a one-pot process. princeton.eduacs.org Additionally, methods starting from sulfonic acids or their sodium salts under microwave irradiation have been reported to be high-yielding and tolerant of various functional groups. organic-chemistry.org
Synthesis of Key 3-Cyclopropylbenzenesulfonamide Derivatives and Analogues
The synthesis of specific this compound derivatives often requires multi-step sequences to introduce the desired substituents at various positions on the aromatic ring.
Preparation of Halogenated this compound Analogues (e.g., 3-Bromo-N-cyclopropylbenzenesulfonamide)
The synthesis of halogenated analogues such as 3-bromo-N-cyclopropylbenzenesulfonamide is a key step for further functionalization. One common route involves the Suzuki cross-coupling reaction. For example, 2-bromo-N-benzylbenzenesulfonamide can be coupled with cyclopropylboronic acid in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like sodium carbonate to yield 2-cyclopropyl-N-benzylbenzenesulfonamide. nus.edu.sg A similar strategy can be envisioned for the 3-bromo isomer.
Alternatively, direct bromination of a suitable precursor can be employed. The synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide has been achieved through the reaction of pyrazine-2-carboxylic acid with 4-bromo-3-methyl aniline. mdpi.com This amide was then further functionalized via Suzuki coupling. mdpi.com The synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides has also been reported, starting from 5-bromothiophene-2-sulfonamide (B1270684) and various alkyl bromides. nih.gov
Table 2: Key Reagents for the Synthesis of Halogenated Analogues
| Reagent | Purpose | Reference(s) |
| Cyclopropylboronic acid | Introduction of cyclopropyl (B3062369) group via Suzuki coupling | nus.edu.sg |
| Pd(dppf)Cl2 | Palladium catalyst for Suzuki coupling | nus.edu.sg |
| N-Bromosuccinimide (NBS) | Brominating agent | nih.gov |
| 4-Bromo-3-methyl aniline | Starting material for substituted amides | mdpi.com |
Synthesis of Amino-Substituted this compound Derivatives (e.g., 3-Amino-N-cyclopropylbenzenesulfonamide, 3,4-Diamino-N-cyclopropylbenzenesulfonamide)
The introduction of an amino group onto the benzenesulfonamide core is often achieved through the reduction of a corresponding nitro-substituted precursor. For example, the synthesis of 3-amino-N-(tert-butyl)benzenesulfonamide can be accomplished by the reduction of N-(tert-butyl)-3-nitrobenzenesulfonamide using catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst. A similar strategy could be applied to synthesize 3-amino-N-cyclopropylbenzenesulfonamide from a 3-nitro-N-cyclopropylbenzenesulfonamide intermediate.
Another approach involves the direct use of an amino-substituted starting material. For instance, 3-amino-4-hydroxybenzenesulfonamide (B74053) has been used as a precursor to synthesize a variety of derivatives, including Schiff bases formed by condensation with aromatic aldehydes. mdpi.com
Derivatization at the Cyclopropyl Moiety and Aromatic Ring (e.g., 3-Cyano-N-cyclopropylbenzenesulfonamide, 3-Acetyl-N-cyclopropylbenzenesulfonamide)
The synthesis of derivatives with cyano or acetyl groups on the aromatic ring often involves standard organic transformations. For the synthesis of 3-cyano-N-propylbenzenesulfonamide, one potential route starts from 3-sulfamoyl-benzoic acid. chemicalbook.com The synthesis of N-cyano-N-arylbenzenesulfonamides has also been reported. researchgate.net
The preparation of acetyl-substituted derivatives can be achieved through various methods. For example, the synthesis of 3-acetylcoumarin (B160212) derivatives has been reported through Knoevenagel condensation. connectjournals.com While not a direct synthesis of 3-acetyl-N-cyclopropylbenzenesulfonamide, this illustrates a general method for introducing an acetyl group. The reaction of N-acetylbenzamides with hydroxylamine (B1172632) hydrochloride has also been investigated for the synthesis of other heterocyclic compounds. researchgate.net
Advanced Synthetic Approaches and Chemical Transformations
The synthesis of complex sulfonamide architectures, such as those related to this compound, often requires sophisticated synthetic strategies. These advanced methods enable the construction of intricate molecular frameworks with high efficiency and control over stereochemistry and functional group compatibility. This section explores several of these advanced synthetic approaches and chemical transformations.
Cascade Reactions and Multi-component Couplings for Complex Sulfonamide Architectures
Cascade reactions, also known as domino or tandem reactions, and multi-component reactions (MCRs) are powerful strategies in modern organic synthesis. They allow for the construction of complex molecules from simple starting materials in a single operation, which increases efficiency by reducing the number of synthetic steps and purification procedures. acs.orgcolab.ws
One notable example is the three-component coupling of alkenylzirconocenes with N-diphenylphosphinoyl imines, which provides access to functionalized C-cyclopropylalkylamides. These intermediates can then be transformed into α,β-cyclopropyl-γ-amino acids. organic-chemistry.org While not directly yielding a sulfonamide, this methodology highlights the potential of MCRs in constructing molecules with a cyclopropyl group, which could be adapted for the synthesis of complex cyclopropyl-containing sulfonamides.
Another relevant strategy involves the Petasis (borono-Mannich) reaction, a three-component reaction between an amine, a carbonyl compound, and a boronic acid. This reaction has been successfully used in the synthesis of clopidogrel, a complex pharmaceutical. nih.gov Given that sulfonamides can act as amine components, this reaction could be employed to synthesize complex sulfonamides. For instance, reacting this compound with an aldehyde and a boronic acid could lead to novel and complex sulfonamide architectures.
Furthermore, cascade reactions involving arynes have been developed for the synthesis of xanthene derivatives through a three-component coupling followed by an SN2' reaction. nih.gov The versatility of aryne chemistry suggests that with appropriate precursors, this type of cascade could be designed to incorporate a sulfonamide moiety, leading to complex polycyclic sulfonamides.
The development of multi-enzyme cascades also represents a frontier in the synthesis of complex molecules. A five-enzyme cascade has been successfully developed for the synthesis of cyclic 2′3′-GMP-AMP (2′3′-cGAMP) from simple nucleosides in a one-pot reaction. mdpi.com This approach, while demonstrated in a biological context, underscores the potential of enzymatic cascades for the synthesis of complex, pharmaceutically relevant molecules, including intricate sulfonamide derivatives.
Stereoselective Synthesis of Cyclopropyl-Containing Sulfonamides
The control of stereochemistry is a critical aspect of modern drug discovery and development. For molecules containing a cyclopropyl group, such as this compound analogues, stereoselective synthesis is crucial for obtaining enantiomerically pure compounds.
A significant advancement in this area is the use of engineered enzymes for carbene transfer reactions. A myoglobin-based biocatalyst has been developed for the highly enantioselective cyclopropanation of olefins using sulfone diazos as carbene precursors. This method allows for the transformation of a wide range of vinylarenes with high yields (up to 99%) and excellent enantioselectivity (up to 99% ee). researchgate.net Similarly, engineered carbene transferases have been used for the enantiodivergent synthesis of cyclopropylphosphonates, demonstrating the versatility of biocatalysis in creating stereochemically defined cyclopropane (B1198618) rings. acs.org
Rhodium-catalyzed enantioselective cyclopropanation of olefins with N-sulfonyl 1,2,3-triazoles represents another powerful method. These reactions produce cyclopropanes with excellent diastereo- and enantioselectivity. The resulting sulfonyl imines can be reduced in situ to furnish chiral N-(cyclopropylmethyl) sulfonamides in good yields and with high enantioselectivity. acs.org
The N-tert-butanesulfinylimine group has been shown to be an effective chiral auxiliary in the diastereoselective synthesis of densely substituted pyrrolidines through 1,3-dipolar cycloadditions. nih.gov This strategy, which relies on the directing effect of the sulfinyl group, could be adapted for the stereoselective synthesis of cyclopropyl-containing sulfonamides by using appropriate cyclopropyl-substituted starting materials.
Furthermore, organocatalysis has emerged as a valuable tool for stereoselective synthesis. For example, the enantioselective synthesis of sulfur-containing spiro-cyclopropyl oxindoles has been achieved through a Michael Initiated Ring Closure (MIRC) reaction catalyzed by a chiral cinchonidine (B190817) derivative. wikipedia.org The principles of organocatalytic MIRC reactions could be applied to the synthesis of chiral cyclopropyl sulfonamides.
Functional Group Interconversions and Modifications (e.g., cyano to acid, deacylation, vinyl sulfonamides)
Functional group interconversions are fundamental transformations in organic synthesis, allowing for the modification of a molecule's properties and the introduction of new functionalities.
Cyano to Carboxylic Acid
The hydrolysis of a nitrile (cyano group) to a carboxylic acid is a well-established transformation that can be carried out under either acidic or basic conditions. acs.org In the context of a molecule like this compound, a cyano-substituted analogue could be hydrolyzed to the corresponding carboxylic acid.
Acid hydrolysis: The nitrile can be heated under reflux with a dilute mineral acid, such as hydrochloric acid. The nitrile is first protonated, which increases its electrophilicity and facilitates the nucleophilic attack by water.
Alkaline hydrolysis: Alternatively, the nitrile can be heated with an aqueous solution of a strong base, like sodium hydroxide (B78521). The resulting carboxylate salt is then acidified in a separate step to yield the carboxylic acid.
The choice between acidic and basic conditions would depend on the stability of the sulfonamide and cyclopropyl groups to the reaction conditions. The use of an organic-soluble strong acid catalyst, such as a sulfonic acid, has been shown to facilitate the hydrolysis of nitriles with five or more carbon atoms in the presence of aqueous hydrochloric or sulfuric acid.
Deacylation
The removal of an acyl group from a sulfonamide nitrogen is a crucial deprotection step in many synthetic routes. A practical method for the N-deacylation of amides, which can be extended to sulfonamides, is transamidation using aqueous ammonia (B1221849) under mild conditions. This approach has been shown to be effective for a range of drug molecules and their derivatives. Another method involves the use of an alcoholic solution of an alkali metal alkoxide as the deacylation reagent. This process generates the deacylated amine or sulfonamide and a carboxylic ester as a byproduct, which can improve atom economy.
Vinyl Sulfonamides
Vinyl sulfonamides are valuable synthetic intermediates and have been explored as electrophilic warheads in covalent inhibitors. Several methods for their synthesis have been developed.
One approach is the Horner reaction of aldehydes with diphenylphosphorylmethanesulfonamide. This method typically produces the trans isomer of the vinyl sulfonamide. The synthesis often involves a Boc-protected sulfonamide reagent to enhance solubility and facilitate deprotonation, followed by deprotection of the resulting vinyl Boc-sulfonamide.
A more recent strategy for the synthesis of terminal vinyl sulfonamides employs an α-selenoether as a masked vinyl group. The amine is first sulfonylated with 1-bromoethane-1-sulfonyl chloride, followed by displacement of the bromide with phenyl selenide. The resulting α-selenoether is then oxidized under mild conditions, for instance with sodium metaperiodate, to induce elimination and form the vinyl sulfonamide. This method is advantageous as it often yields the final product in high purity after a simple aqueous work-up. An older method for the synthesis of N-vinyl sulfonamides involves the direct vinylation of N-monoalkylated sulfonamides with acetylene (B1199291) under pressure, using potassium hydroxide as a catalyst.
Application of Tetrazole Fragmentation in Cyclopropylbenzenesulfonamide Derivatives Synthesis
Tetrazoles are important heterocyclic compounds in medicinal chemistry, often used as bioisosteres for carboxylic acids. The synthesis of tetrazole-containing sulfonamides has been reported, for example, through the reaction of ethyl 4-(1H-tetrazol-1-yl)benzoate with various aromatic aldehydes followed by subsequent transformations to incorporate the sulfonamide moiety. The compound N-cyclopropyl 4-methoxy 3-(1H-tetrazol 1-yl)benzenesulfonamide is a known example of a cyclopropyl-containing sulfonamide bearing a tetrazole ring.
The fragmentation of the tetrazole ring, typically through photochemical or thermal methods, offers a pathway to highly reactive intermediates, most notably nitrile imines. The photolysis of tetrazoles involves the cleavage of the ring and extrusion of molecular nitrogen. The structure of the substituents on the tetrazole ring significantly influences the nature of the resulting photoproducts.
For instance, the thermal decomposition of 2,5-disubstituted tetrazoles is a known method for generating nitrile imines. These nitrile imines are 1,3-dipoles and can readily undergo cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form new heterocyclic rings.
A potential application of this chemistry in the context of this compound would involve the initial synthesis of a derivative containing a 2,5-disubstituted tetrazole ring. For example, a 3-cyclopropyl-N-(substituted)-benzenesulfonamide could be modified to include a tetrazole at a suitable position on the benzene (B151609) ring. Subsequent thermal or photochemical fragmentation of this tetrazole would generate a nitrile imine intermediate in situ. This reactive intermediate could then be trapped with a dipolarophile to construct a new, complex heterocyclic system attached to the cyclopropylbenzenesulfonamide scaffold. This strategy represents a powerful tool for the diversification of cyclopropylbenzenesulfonamide derivatives and the creation of novel and complex molecular architectures.
Preclinical Pharmacological Investigations and Biological Activities
In Vitro Biological Screening and Potency Assessment
The versatility of the 3-cyclopropylbenzenesulfonamide core has led to its exploration against a wide range of biological targets. In vitro studies, including enzyme inhibition and cell-based assays, have been crucial in determining the potency and potential therapeutic utility of its derivatives.
Derivatives of benzenesulfonamide (B165840) have been synthesized and evaluated as inhibitors of several key enzyme families implicated in human diseases.
Phosphoinositide 3-Kinase (PI3K) Protein Kinase: The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. A series of propynyl-substituted benzenesulfonamide derivatives were synthesized and identified as potent dual inhibitors of PI3K and mTOR. nih.gov One of the standout compounds, 7k (NSC781406) , demonstrated significant inhibitory activity and was advanced to in vivo studies for hepatocellular carcinoma. nih.gov The development of dual inhibitors is a strategic approach to enhance antitumor efficacy by targeting multiple points in this critical signaling pathway. nih.gov
While the benzenesulfonamide scaffold shows clear activity against PI3K, specific inhibitory data for derivatives of this compound against other enzyme targets such as HCV NS5B polymerase, Mer kinase, PDEδ/NAMPT, bromodomains, and calcium channels are not extensively detailed in the reviewed literature. The development of inhibitors for these targets often involves different chemical scaffolds, such as pyrazolopyrimidines for Mer kinase or thienotriazolodiazepines for bromodomains. nih.govnih.gov
| Compound | Target | Activity | Source |
|---|---|---|---|
| 7k (NSC781406) | PI3K/mTOR | Identified as a highly potent dual inhibitor. | nih.gov |
Congruent with their enzyme-inhibiting activities, benzenesulfonamide derivatives have demonstrated antiproliferative effects in cancer cell lines. The dual PI3K/mTOR inhibitor 7k (NSC781406) , for instance, exhibited potent tumor growth inhibition in a hepatocellular carcinoma BEL-7404 xenograft model, suggesting its potential as a therapeutic drug candidate for this type of cancer. nih.gov While these studies confirm the anticancer potential of the benzenesulfonamide scaffold, specific investigations into the effects of this compound derivatives on KRAS mutant cancer cell lines or their detailed impact on cell cycle modulation and colony formation require further research.
The benzenesulfonamide moiety has also been incorporated into molecules targeting cell surface receptors, such as nicotinic acetylcholine (B1216132) receptors.
α7 Nicotinic Acetylcholine Receptor (nAChR) Positive Allosteric Modulation: Positive allosteric modulators (PAMs) of the α7 nAChR are of interest for treating cognitive dysfunction. nih.gov Screening of arylsulfonamide libraries led to the identification of RO5126946 , which is classified as a type II PAM. mdpi.com This compound enhances the peak amplitude of agonist-evoked currents with an EC₅₀ of 0.06 μM at the human α7 receptor and slows receptor desensitization. mdpi.com This discovery highlights the utility of the sulfonamide scaffold in developing allosteric modulators for treating neurological and psychiatric disorders. mdpi.com
Mer Phosphorylation Inhibition: While specific Mer kinase inhibitors based on the this compound scaffold are not prominently featured in the literature, inhibitors targeting Mer are known to block its phosphorylation and activation. nih.gov This inhibition is a key mechanism for reducing pro-survival signaling in cancer cells. nih.gov
Benzenesulfonamide derivatives have shown significant promise as both anti-inflammatory and anti-bacterial agents.
Anti-inflammatory Activity: New benzenesulfonamide derivatives bearing a carboxamide functionality have been synthesized and evaluated for their in vivo anti-inflammatory properties using the carrageenan-induced rat paw edema model. frontiersin.org Several of these novel compounds demonstrated fascinating levels of inflammation inhibition, outperforming the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) at the one-hour time point. frontiersin.org For example, compounds 4a and 4c each produced a 94.69% inhibition of edema. frontiersin.org The anti-inflammatory activity was observed to be most potent at the beginning of the experiment and tended to decrease over time. frontiersin.org
Table 2: In Vivo Anti-inflammatory Activity of Benzenesulfonamide Derivatives
| Compound | Percentage Inhibition of Edema (at 1h) | Reference Drug (Indomethacin) Inhibition (at 1h) | Source |
|---|---|---|---|
| 4a | 94.69% | 78.76% | frontiersin.org |
| 4c | 94.69% | 78.76% | frontiersin.org |
Anti-bacterial Activity: The same series of benzenesulfonamide derivatives was tested against a panel of bacteria and fungi, revealing potent antimicrobial activity, often exceeding that of the reference drugs. frontiersin.org The structure-activity relationship indicated that p-toluenesulfonamide (B41071) derivatives generally possessed better antimicrobial properties than the unsubstituted benzenesulfonamide analogs. frontiersin.org Separately, studies on amide derivatives containing a cyclopropane (B1198618) moiety also reported moderate activity against various bacterial and fungal strains. mdpi.com
Table 3: Minimum Inhibitory Concentration (MIC) of Benzenesulfonamide Derivatives Against Various Microorganisms
| Compound | Microorganism | MIC (mg/mL) | Source |
|---|---|---|---|
| 4d | E. coli | 6.72 | frontiersin.org |
| 4h | S. aureus | 6.63 | frontiersin.org |
| 4a | P. aeruginosa | 6.67 | frontiersin.org |
| 4a | S. typhi | 6.45 | frontiersin.org |
| 4f | B. subtilis | 6.63 | frontiersin.org |
| 4e | C. albicans | 6.63 | frontiersin.org |
| 4e | A. niger | 6.28 | frontiersin.org |
Target Identification and Elucidation of Mechanism of Action (MOA)
Identifying the specific molecular targets of a bioactive small molecule is a critical step in drug discovery, helping to elucidate its mechanism of action and potential side effects.
Affinity-based target identification is a powerful and commonly used strategy to deconvolute the protein targets of pharmacologically active small molecules. nih.gov This approach remains a practical choice for characterizing novel compounds discovered through phenotypic screening. rsc.orgnih.gov
The most common method is affinity purification, which involves chemically modifying the small molecule of interest to create an "affinity probe." rsc.org This is typically achieved by attaching the molecule to a solid support, such as agarose (B213101) beads, often via a linker. researchgate.net This immobilized probe is then incubated with cell lysates or tissue extracts. rsc.org Proteins that bind to the small molecule are captured by the probe, while non-binding proteins are washed away. researchgate.net The captured proteins are then eluted and subsequently identified using techniques like mass spectrometry. rsc.org
To overcome challenges with non-covalent interactions, photo-affinity labeling is often employed. nih.gov In this technique, the small molecule is functionalized with a photoreactive group and a reporter tag (like biotin). researchgate.net When introduced to live cells or lysates and exposed to UV light, the photoreactive group forms a covalent bond with the target protein, enabling more stringent purification and robust identification of both high- and low-affinity interactors. nih.govresearchgate.net Such chemoproteomic methods are essential tools for discovering the targets and off-targets of novel compound series like this compound derivatives, thereby clarifying their therapeutic potential and mechanisms of action. leadartech.com
Label-Free Methods in Target Identification
Identifying the specific molecular target of a novel compound is a critical step in drug discovery. While traditional methods often involve modifying the compound with a chemical label, which can sometimes alter its activity, label-free methods offer an unbiased approach to target identification by observing changes in protein stability in the presence of the compound. nih.govnih.govresearchgate.netfrontiersin.orgnih.govrsc.org These techniques, such as the cellular thermal shift assay (CETSA) and drug affinity responsive target stability (DARTS), rely on the principle that a compound binding to its target protein can alter the protein's resistance to denaturation by heat or proteolysis. researchgate.netresearchgate.net
In the context of developing novel inhibitors, phenotypic screening—observing a compound's effect in a cellular or animal model without prior knowledge of its target—is often the first step. nih.govresearchgate.net Once a desired phenotype is observed, label-free methods can be employed to deorphanize the bioactive compound and identify its molecular target. nih.govresearchgate.net For instance, a compound that shows anti-inflammatory effects in a cell-based assay could be incubated with cell lysates, which are then subjected to controlled denaturation. The proteins that show increased stability in the presence of the compound are then identified through proteomic analysis, revealing the potential targets. While specific studies detailing the use of label-free methods for the initial target identification of the this compound scaffold are not extensively published, this approach represents a key strategy in modern drug discovery for identifying the targets of novel chemical entities.
Molecular Interaction Profiling (e.g., Kinome Screening for off-target interactions)
Once a primary target is identified, it is crucial to understand the compound's broader interaction profile to assess its selectivity and potential for off-target effects. Kinome screening, for example, involves testing a compound against a large panel of kinases to determine its selectivity. frontiersin.orgacs.orgacs.org This is particularly important as many signaling pathways are regulated by kinases, and unintended inhibition of kinases can lead to adverse effects. acs.org
High-throughput screening technologies like KINOMEscan™ utilize competition binding assays to quantify the interaction of a compound with hundreds of kinases. acs.org This provides a comprehensive selectivity profile, highlighting potential off-target interactions that may need to be addressed through further chemical modification. While the primary target of the this compound derivatives discussed here is not a kinase, kinome screening and similar broad interaction profiling are essential components of preclinical evaluation to ensure the compound's safety and specificity. Often, even compounds not designed as kinase inhibitors can exhibit off-target activity against kinases. acs.org
Biochemical Pathway Modulation by this compound Derivatives (e.g., disruption of KRAS signaling, NLRP3 inflammasome inhibition)
Recent research has highlighted the potential of sulfonamide-based compounds to modulate key signaling pathways implicated in disease, including the NLRP3 inflammasome and, more broadly, the KRAS signaling pathway.
NLRP3 Inflammasome Inhibition:
The NLRP3 inflammasome is a multi-protein complex that plays a central role in the innate immune response by triggering the release of pro-inflammatory cytokines like IL-1β and IL-18. nih.govnih.govresearchgate.netdrug-dev.com Dysregulation of the NLRP3 inflammasome is associated with a wide range of inflammatory and autoimmune diseases. nih.govnih.govresearchgate.netnih.gov Several derivatives of the benzenesulfonamide scaffold have emerged as potent and selective inhibitors of the NLRP3 inflammasome. nih.govnih.govnih.govresearchgate.net
Structure-activity relationship (SAR) studies on a lead compound, YQ128, which contains a sulfonamide moiety, have led to the identification of a new lead inhibitor, compound 19 , with significantly improved potency. nih.govnih.gov These studies have shown that the sulfonamide and benzyl (B1604629) moieties are crucial for selectivity towards the NLRP3 inflammasome. nih.govnih.gov Further biological characterization confirmed the inhibitory potency of these compounds in bone marrow-derived macrophages (BMDMs). nih.gov Another arylsulfonamide-based inhibitor, YM-I-26 , has also been shown to be a potent and selective NLRP3 inhibitor that directly binds to the ATP binding site of the NLRP3 protein. acs.orgcornell.edu
| Compound | Target | IC50 (µM) | Binding Affinity (KD, nM) |
| Compound 19 | NLRP3 Inflammasome | 0.12 ± 0.01 | 84 |
| YQ128 | NLRP3 Inflammasome | 0.30 ± 0.01 | Not Reported |
| YM-I-26 | NLRP3 Inflammasome | Not Reported | Not Reported |
Disruption of KRAS Signaling:
The KRAS protein is a key signaling hub that, when mutated, can drive the growth of many cancers. nih.govnih.govyoutube.comyoutube.com While historically considered "undruggable," recent advances have led to the development of inhibitors that target specific KRAS mutations. nih.govyoutube.com Interestingly, some sulfonamide-containing compounds have been investigated for their potential to inhibit KRAS signaling. nih.gov These compounds can be designed to bind to pockets on the KRAS protein, locking it in an inactive state and thereby preventing downstream signaling. nih.gov While the direct activity of this compound derivatives on the KRAS pathway has not been extensively documented, the chemical tractability of the sulfonamide scaffold suggests a potential avenue for developing inhibitors that could disrupt this critical oncogenic pathway. nih.gov
In Vivo Preclinical Models for Efficacy Evaluation
Following in vitro characterization, promising compounds are advanced to in vivo studies to assess their efficacy, pharmacodynamics, and target engagement in a whole-organism context.
Investigation in Disease-Relevant Animal Models (e.g., genetic knockout models for selective target engagement)
To evaluate the therapeutic potential of this compound derivatives, researchers utilize animal models that recapitulate aspects of human diseases. For NLRP3 inflammasome inhibitors, this often involves using models of inflammatory diseases. acs.orgnih.gov For example, the in vivo efficacy of the NLRP3 inhibitor JC124 , a sulfonamide-based compound, has been demonstrated in a mouse model of acute myocardial infarction, where it significantly reduced infarct size. nih.govnih.gov
To confirm that the observed therapeutic effect is due to the intended mechanism of action, studies often employ genetic knockout models. nih.govnih.gov For instance, the in vivo target engagement and selectivity of compound 19 were confirmed using wild-type and nlrp3 knockout mice. nih.govnih.gov In LPS-challenged wild-type mice, compound 19 demonstrated a dose-dependent inhibition of IL-1β release. nih.gov Conversely, in nlrp3 knockout mice, the compound showed no effect on the production of other cytokines like TNF-α, confirming its selective action on the NLRP3 inflammasome in a living system. nih.gov Similarly, the therapeutic utility of another sulfonylurea-based NLRP3 inhibitor, NT-0249 , was established in a mouse model of cryopyrin-associated periodic syndrome (CAPS), a genetic autoinflammatory disease driven by a gain-of-function mutation in the NLRP3 gene. acs.org
Pharmacodynamic Biomarker Analysis in Preclinical Studies
Pharmacodynamic (PD) biomarkers are crucial for understanding the relationship between drug exposure and its pharmacological effect. researchgate.netnih.gov In preclinical studies of NLRP3 inflammasome inhibitors, the levels of key cytokines are often measured as PD biomarkers. researchgate.netacs.org A reduction in the levels of mature IL-1β and IL-18 in the plasma or tissues of treated animals serves as a direct indicator of target engagement and pathway inhibition. acs.orgnih.gov For example, in studies with the NLRP3 inhibitor NT-0249 , dose-dependent reductions in multiple inflammatory biomarkers, including mature IL-1β levels in tissue homogenates, confirmed in vivo target engagement. acs.org The analysis of such biomarkers is essential for establishing a dose-response relationship and for guiding dose selection for subsequent clinical trials. nih.gov
Assessment of Target Engagement in Biological Systems (e.g., PET studies with radiotracers for brain penetration)
For compounds intended to treat diseases of the central nervous system (CNS), it is critical to assess their ability to cross the blood-brain barrier (BBB) and engage their target in the brain. nih.govnih.govnih.gov Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of drug distribution and target occupancy in living organisms. nih.govnih.govnih.gov
To this end, derivatives of this compound have been radiolabeled to create PET tracers. nih.govnih.govnih.gov For example, a carbon-11 (B1219553) labeled version of a sulfonamide-based NLRP3 inhibitor, [¹¹C]1 , was developed and shown to exhibit rapid BBB penetration and moderate uptake in the brains of mice. nih.gov Furthermore, PET studies using a radiotracer based on the structure of compound 19 demonstrated its improved brain penetration compared to earlier lead compounds. nih.govnih.gov These PET imaging studies provide invaluable in vivo data on the brain penetrance and target engagement of these compounds, supporting their further development for neuroinflammatory and neurodegenerative disorders where the NLRP3 inflammasome is implicated. nih.govnih.govnih.gov
Structure Activity Relationship Sar Studies and Rational Design of 3 Cyclopropylbenzenesulfonamide Derivatives
Methodologies for SAR Elucidation
The journey to deciphering the SAR of 3-cyclopropylbenzenesulfonamide derivatives employs a multifaceted approach, combining classical synthetic strategies with advanced computational modeling.
Systematic Chemical Modification and Analog Synthesis
A fundamental method for elucidating SAR involves the systematic synthesis and biological evaluation of a series of analogs. This process allows researchers to probe the impact of specific structural modifications on the compound's activity. For the this compound core, this typically involves:
Modification of the Sulfonamide Group: Altering the substituents on the sulfonamide nitrogen (R¹ and R²) can significantly influence the compound's physicochemical properties, such as acidity and hydrogen bonding capacity, which are often crucial for target engagement.
Substitution on the Aromatic Ring: Introducing various substituents at other positions on the benzene (B151609) ring helps to map the steric and electronic requirements of the binding pocket.
Modification of the Cyclopropyl (B3062369) Group: While the cyclopropyl group itself is a key feature, subtle modifications or its replacement with other small cycloalkyl groups can provide valuable information about the spatial constraints of the target.
The following table illustrates a hypothetical series of analogs designed to probe the SAR of a generic this compound scaffold targeting a specific enzyme.
| Compound ID | R¹ | R² | Aromatic Ring Substituent | Enzyme Inhibition (IC₅₀, µM) |
| 1a | H | H | H | 10.5 |
| 1b | CH₃ | H | H | 5.2 |
| 1c | H | H | 4-Cl | 2.1 |
| 1d | H | H | 4-OCH₃ | 15.8 |
| 1e | H | H | 2-F | 8.9 |
This is a representative table. Actual data would be target-specific.
Conventional Qualitative and Quantitative Structure-Activity Relationship (QSAR) Approaches
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized analogs. For benzenesulfonamide (B165840) derivatives, 2D-QSAR models often correlate physicochemical descriptors, such as:
Hydrophobicity (logP): The lipophilicity of the molecule, which influences its ability to cross cell membranes.
Electronic Parameters (Hammett constants): These describe the electron-donating or electron-withdrawing nature of substituents on the aromatic ring.
Steric Parameters (Taft parameters, molar refractivity): These quantify the size and shape of substituents.
A typical 2D-QSAR equation might take the form:
log(1/IC₅₀) = c₁ * logP + c₂ * σ + c₃ * Eₛ + constant
Where c₁, c₂, and c₃ are coefficients determined by regression analysis, σ is the Hammett constant, and Eₛ is the Taft steric parameter.
Three-Dimensional Structure-Activity Relationship (3D-QSAR) Analysis
3D-QSAR methods provide a more detailed and spatially-aware understanding of SAR by considering the three-dimensional properties of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used for benzenesulfonamide derivatives. nih.govbenthamdirect.comtandfonline.comresearchgate.netmdpi.commdpi.com
CoMFA: This method calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities. The results are often visualized as contour maps, where colored regions indicate areas where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. mdpi.com
CoMSIA: In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive picture of the molecular properties influencing activity. benthamdirect.commdpi.com
These 3D-QSAR models have proven to be statistically reliable and robust for various series of benzenesulfonamide derivatives, offering valuable guidance for the design of new, more potent inhibitors. mdpi.com
Identification of Key Structural Determinants for Biological Activity
Through the application of the aforementioned methodologies, key structural features of this compound derivatives that govern their biological activity have been identified.
Impact of Substituents on the Benzenesulfonamide Moiety and Aromatic Ring
The sulfonamide group is a critical pharmacophore, often involved in key interactions with the target protein, such as coordinating with a zinc ion in metalloenzymes. Modifications to this group can fine-tune binding affinity and selectivity.
The following table provides examples of how different substituents on the aromatic ring of a benzenesulfonamide scaffold can impact its inhibitory activity against a hypothetical target.
| Substituent at 4-position | Electronic Effect | Predicted Interaction | Expected Impact on Activity |
| -NO₂ | Electron-withdrawing | May enhance hydrogen bonding of sulfonamide | Potentially increase |
| -OCH₃ | Electron-donating | May enhance π-stacking interactions | Potentially increase |
| -Cl | Electron-withdrawing (inductive), weak π-donor | Can form halogen bonds or hydrophobic interactions | Variable |
| -CH₃ | Electron-donating | Hydrophobic interactions | Potentially increase |
Role of the Cyclopropyl Group in Ligand-Target Interactions
The cyclopropyl group is more than just a simple hydrophobic substituent. Its unique structural and electronic properties often confer distinct advantages in drug design:
Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock the molecule into a specific conformation that is favorable for binding, reducing the entropic penalty upon ligand-target association.
Metabolic Stability: The C-H bonds of a cyclopropyl group are generally stronger and less susceptible to metabolic oxidation compared to those in linear alkyl chains, which can lead to an improved pharmacokinetic profile.
Unique Electronic Character: The strained three-membered ring exhibits partial sp² character, allowing it to participate in favorable interactions with the target that are not possible for simple alkyl groups.
Vectorial Orientation: The defined geometry of the cyclopropyl group can precisely position other functional groups on the molecule for optimal interactions with the target protein.
In the context of this compound derivatives, the cyclopropyl group often occupies a hydrophobic pocket within the target's active site. Its size and shape are critical, and its replacement with larger or more flexible groups can lead to a significant loss of activity, highlighting its importance as a key structural determinant for potent and selective biological activity.
Conformational Features and Their Influence on Potency and Selectivity
The conformational arrangement of this compound and its derivatives is a critical determinant of their binding affinity and selectivity for a biological target. The cyclopropyl group, though small, introduces significant conformational rigidity and unique electronic properties.
Crystal structure analysis of related benzenesulfonamide-based inhibitors reveals that the geometry of the ligand in the active site is crucial for potent inhibition. The sulfonamide moiety typically anchors the molecule to the target, often through interactions with a metal ion (like zinc in carbonic anhydrases) or polar amino acid residues. The orientation of the phenyl ring and its substituents then dictates further interactions within the binding pocket.
Rational Design Strategies
The development of novel and improved derivatives of this compound would rely on several established rational design strategies.
Fragment-Based and Scaffold-Hopping Approaches
Fragment-based drug discovery (FBDD) is a powerful method for identifying new lead compounds. In the context of this compound, the 3-cyclopropylphenyl moiety could serve as a starting fragment. This fragment could be screened for binding to a target of interest, and if it shows even weak affinity, it can be grown or linked with other fragments to build a more potent molecule. The cyclopropyl group itself can be considered a three-dimensional fragment that can be used to explore specific pockets within a binding site.
Scaffold hopping is another valuable strategy to discover novel chemotypes with similar biological activity but different core structures. Starting from a known benzenesulfonamide inhibitor, the benzenesulfonamide scaffold could be replaced with other chemical moieties that maintain the key interactions with the target. For derivatives of this compound, a scaffold hop might involve replacing the phenylsulfonamide core while retaining the cyclopropyl group if it is determined to be crucial for activity. This can lead to compounds with improved properties, such as better pharmacokinetics or novel intellectual property.
Pharmacophore Hybridization and Bioisosteric Replacements
Pharmacophore hybridization involves combining the key structural features of two or more known active molecules to design a new hybrid molecule with potentially enhanced activity. For instance, the this compound core could be hybridized with other pharmacophoric elements known to interact with a specific target. The 1,2,3-triazole moiety, for example, is a known bioisostere for amide and ester groups and has been used in conjunction with benzenesulfonamide pharmacophores to create potent and selective inhibitors of enzymes like cyclooxygenase-2 (COX-2) nih.gov.
Bioisosteric replacement is a fundamental strategy in medicinal chemistry to optimize lead compounds. The cyclopropyl group itself is often used as a bioisostere for other small alkyl groups or even larger aromatic rings to improve metabolic stability, binding affinity, or other drug-like properties. Conversely, other functional groups could be explored as bioisosteric replacements for the cyclopropyl group on the this compound scaffold to probe the structure-activity relationship. For example, replacing the cyclopropyl group with other small, rigid cycloalkyl groups like cyclobutyl could help to understand the optimal size and shape for interaction with the target.
Structure-Guided Design Utilizing Crystallographic Data and Binding Mode Analysis
Structure-guided design is a powerful approach that relies on the three-dimensional structure of the target protein, typically determined by X-ray crystallography or NMR spectroscopy. If the crystal structure of a target protein in complex with a this compound derivative were available, it would provide invaluable insights into the precise binding mode.
This structural information would reveal the key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the inhibitor and the protein. The orientation of the cyclopropyl group within the binding site would be clearly visualized, allowing for the rational design of modifications to enhance these interactions. For example, if the cyclopropyl group is situated in a hydrophobic pocket, expanding it to a cyclobutyl or cyclopentyl group might lead to improved potency. Conversely, if the pocket is small, the cyclopropyl group may be optimal.
Binding mode analysis, often aided by computational docking and molecular dynamics simulations, can predict how a series of this compound analogs would bind to a target. This allows for the prioritization of the synthesis of compounds that are predicted to have the most favorable interactions, thereby accelerating the drug discovery process. Such computational methods complement experimental techniques by providing a deeper understanding of the molecular interactions that govern potency and selectivity nih.gov.
Computational Chemistry and Molecular Modeling Applications
In Silico Screening and Virtual Ligand Discovery
No available research describes the use of 3-Cyclopropylbenzenesulfonamide in either ligand-based or structure-based virtual screening methodologies.
There are no documented instances of this compound being used as a query molecule or being identified as a hit in ligand-based virtual screening campaigns.
No studies detailing the molecular docking of this compound into the active site of any protein target have been found.
Prediction of Molecular Interactions and Binding Affinities
There is no available data on the predicted molecular interactions (such as hydrogen bonding, hydrophobic interactions, or electrostatic contributions) or the calculated binding affinities of this compound with any biological target.
Machine Learning and Artificial Intelligence in Compound Optimization and Target Prediction
No machine learning or artificial intelligence models have been reported that utilize this compound for the purposes of compound optimization or target prediction.
Lead Optimization Strategies for 3 Cyclopropylbenzenesulfonamide Analogues
Principles of Lead Optimization in Drug Discovery
This multifaceted process is typically guided by a "design, synthesize, test" cycle, where medicinal chemists make targeted structural changes, synthesize the new analogues, and then subject them to a battery of biological and physicochemical assays. danaher.com The key properties targeted for improvement include:
Potency : Enhancing the compound's ability to produce the desired biological effect at lower concentrations. rsc.org
Selectivity : Increasing the compound's affinity for its intended biological target over other, potentially related targets to minimize off-target effects. danaher.comrsc.org
Pharmacokinetics (ADMET) : Optimizing the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the molecule to ensure it can reach its target in the body, remain there for a sufficient duration, and be cleared without causing harm. igi-global.comdanaher.com
Researchers utilize a deep understanding of structure-activity relationships (SAR) to guide modifications. numberanalytics.com This involves identifying which parts of the molecule are essential for its activity (the pharmacophore) and which can be altered to fine-tune its properties. numberanalytics.com Computational tools like molecular docking and quantitative structure-activity relationship (QSAR) models are frequently employed alongside experimental techniques such as nuclear magnetic resonance (NMR) and mass spectrometry to predict the impact of changes and analyze results. danaher.com The optimization process continues until a compound meets a predefined target candidate profile, marking it as ready for formal preclinical evaluation. rsc.org
Strategies for Enhancing Potency and Selectivity of 3-Cyclopropylbenzenesulfonamide Derivatives
While specific structure-activity relationship (SAR) studies for this compound are not extensively detailed in public literature, general strategies for enhancing the potency and selectivity of its analogues can be inferred from research on the broader benzenesulfonamide (B165840) class, a scaffold prevalent in medicinal chemistry. nih.gov A common target for this class is the carbonic anhydrase (CA) family of enzymes, where selectivity between different isoforms (e.g., tumor-associated hCA IX vs. off-target hCA II) is crucial. nih.govmdpi.com
One of the most successful strategies is the "tail approach." nih.gov This method involves keeping the core benzenesulfonamide moiety, which acts as a zinc-binding group (ZBG) to anchor the inhibitor in the active site of the enzyme, while appending various substituted "tails" to the scaffold. nih.govmdpi.com These tails can probe different regions of the active site, leading to enhanced potency and isoform selectivity.
For analogues of this compound, modifications could be explored at several positions:
Modifications on the Phenyl Ring : Introducing substituents onto the benzene (B151609) ring, in addition to the existing cyclopropyl (B3062369) group, can significantly influence binding. The position, size, and electronic properties of these substituents are critical.
Elaboration of the Sulfonamide Moiety : Attaching complex heterocyclic or aromatic systems to the sulfonamide group can create new interactions with amino acid residues at the rim of the enzyme's active site. For instance, incorporating a 1,2,3-triazole moiety has been shown to enhance flexibility and hydrophilicity, improving selectivity for specific CA isoforms by interacting with residues in the hydrophilic region of the active site. nih.gov
Linker Elongation : The length and nature of any linker connecting the benzenesulfonamide core to a "tail" group can be fine-tuned. Research on anthraquinone-based benzenesulfonamides showed that elongating a linker with an ethylene (B1197577) (-CH2CH2-) spacer could selectively increase potency against one isoform (hCA II) while decreasing it for another (hCA IX). mdpi.com
The following table illustrates hypothetical optimization strategies based on published findings for other benzenesulfonamide derivatives, demonstrating how specific structural changes can impact inhibitory activity and selectivity against different carbonic anhydrase isoforms.
| Compound ID | Core Scaffold | R-Group Modification | Target | Potency (Kᵢ in nM) | Selectivity Profile |
| 7a | Benzenesulfonamide-Triazole | Phenyl tail | hCA XII | 149.9 | Potent inhibitor of hCA XII. nih.gov |
| 7d | Benzenesulfonamide-Triazole | 4-Hydroxyphenyl tail | hCA I | 47.1 | Most potent inhibitor of hCA I in its series. nih.gov |
| 7o | Benzenesulfonamide-Triazole | 4-Acetylphenyl tail | hCA IX | 170.0 | Most potent inhibitor of hCA IX in its series. nih.gov |
| SLC-0111 Analogue | Benzenesulfonamide | Natural piperine (B192125) moiety tail | hCA IX | - | Resulted in excellent selectivity and inhibitory activity. mdpi.com |
This table is illustrative and based on findings from related benzenesulfonamide series to show the principles of SAR.
By systematically synthesizing and testing such analogues, a detailed SAR profile can be built, guiding the rational design of derivatives with superior potency and the desired selectivity profile. nih.gov
Optimization of Theoretical ADMET Properties (excluding toxicity)
Optimizing the Absorption, Distribution, Metabolism, and Excretion (ADMET) properties of a lead compound is paramount to ensure it can become a successful drug. igi-global.com For this compound analogues, strategies would focus on improving their pharmacokinetic profile to ensure adequate exposure at the target site.
For a drug to be effective, it must first be absorbed into the bloodstream (for oral drugs) and then distribute to the target tissue. Key properties influencing this are solubility and permeability.
Solubility : Sulfonamides can sometimes suffer from poor aqueous solubility. Strategies to improve this include the introduction of polar functional groups (e.g., hydroxyl, amino groups) that can engage in hydrogen bonding with water. nih.gov
Once in the body, a drug is subject to metabolism, primarily by enzymes in the liver, which prepares it for excretion. High metabolic instability leads to a short half-life and rapid clearance, reducing the drug's effectiveness.
Metabolic Stability : In vitro assays using liver microsomes (RLM for rat, HLM for human) are commonly used to assess metabolic stability. nih.gov If a compound like a this compound analogue shows high clearance, modifications are made to block sites of metabolic attack. Common metabolic pathways for sulfonamides include oxidation of the aromatic ring or alkyl groups. The cyclopropyl group itself might be a site of metabolism. Blocking these "soft spots" by introducing atoms like fluorine or by making steric changes can significantly enhance metabolic stability. For example, in one sulfonamide series, moving from initial hits with poor metabolic stability to an optimized lead involved structural modifications that dramatically improved stability in liver microsomes and reduced plasma clearance. nih.gov
Excretion : The route and rate of excretion (renal or biliary) are influenced by the drug's properties. Optimizing metabolism often involves creating metabolites that are sufficiently polar to be readily excreted by the kidneys.
The following table, based on the optimization of a sulfonamide series, illustrates how targeted structural changes can improve key ADMET parameters.
| Compound ID | Key Structural Feature | Plasma Clearance (CLp) (L/h/kg) | Half-Life (t₁/₂) (h) | Oral Bioavailability (F%) |
| Hit Compound 3 | Initial sulfonamide lead | 1.66 | 0.31 | 29% |
| Optimized Lead 4 | Modified amide side | 1.79 | - | - |
| ABT-639 | Further modification of lead 4 | - | - | 57% (S-enantiomer) |
Data adapted from a study on T-type calcium channel blockers to illustrate the ADMET optimization process for a sulfonamide scaffold. nih.gov
Computational ADMET prediction tools are increasingly used to forecast these properties early in the optimization cycle, allowing chemists to prioritize the synthesis of compounds with a higher likelihood of possessing favorable pharmacokinetics. nih.govnih.gov
Development of Chemical Probes Based on this compound Scaffold
The versatile benzenesulfonamide scaffold is not only a foundation for therapeutic agents but also a valuable starting point for the development of chemical probes. These specialized tools are designed to study biological systems, identify and validate drug targets, and elucidate mechanisms of action.
One powerful strategy involves converting the sulfonamide into a reactive sulfonyl fluoride (B91410) (-SO₂F) group. Sulfonyl fluorides can act as covalent probes, forming a stable bond with specific nucleophilic residues (like lysine, tyrosine, or histidine) in a protein's binding pocket. rsc.orgacs.org An analogue of this compound could be synthesized with a sulfonyl fluoride in place of the sulfonamide. This would create a probe to covalently label its protein target, enabling target identification, occupancy studies, and structural biology efforts. rsc.org
Another approach is to create fluorescent probes for biological imaging. nih.gov This can be achieved by attaching a fluorescent dye (a fluorophore), such as a naphthalimide, to the this compound scaffold. nih.gov Such a probe could allow researchers to visualize the distribution of the compound in living cells, confirming that it reaches its intended subcellular location. Sulfonamide-containing naphthalimide derivatives have been successfully synthesized and shown to be taken up by cells, providing clear fluorescent images. nih.gov
Future Perspectives and Research Directions
Emerging Therapeutic Applications of 3-Cyclopropylbenzenesulfonamide Derivatives
While the broader class of sulfonamides has well-established roles as antibacterial, diuretic, and antidiabetic agents, research into derivatives of this compound is beginning to illuminate novel therapeutic avenues. researchgate.netajchem-b.comnih.gov The unique structural motif of the cyclopropyl (B3062369) group, a small, strained ring system, imparts distinct conformational rigidity and electronic properties that can be exploited for targeted drug design. drugdesign.org This has led to the exploration of this compound derivatives in areas beyond traditional sulfonamide applications.
Recent studies on various sulfonamide derivatives have highlighted their potential as inhibitors of enzymes implicated in a range of diseases, including cancer and viral infections. researchgate.netajchem-b.com For instance, the sulfonamide functional group is a key pharmacophore in inhibitors of carbonic anhydrases, some of which are upregulated in aggressive cancers. nih.gov The structure-activity relationships of benzenesulfonamide-based inhibitors are being meticulously studied to achieve isoform specificity, a critical factor in developing targeted cancer therapies with reduced side effects. nih.gov The introduction of a cyclopropyl group can influence the binding affinity and selectivity of these inhibitors, offering a promising strategy for developing novel anti-cancer agents. drugdesign.org
Furthermore, the antimicrobial landscape is under constant threat from resistance, necessitating the discovery of new chemical entities with novel mechanisms of action. tandfonline.com Research into new sulfonamide derivatives is actively pursuing compounds that can overcome existing resistance to classical sulfa drugs. tandfonline.com The this compound scaffold provides a unique chemical starting point for the synthesis of such next-generation antibacterials.
Integration of Advanced Technologies in Sulfonamide Research
The discovery and development of novel therapeutic agents are being revolutionized by advanced technologies such as DNA-encoded chemical libraries (DELs) and high-throughput screening (HTS). These platforms offer unprecedented opportunities for exploring vast chemical spaces and identifying promising lead compounds with high efficiency.
DNA-Encoded Chemical Libraries (DELs): DEL technology allows for the synthesis and screening of billions of unique chemical compounds in a single experiment. nih.govnih.gov Each molecule in the library is covalently linked to a unique DNA barcode, which serves as an identifier. nih.gov This technology is particularly well-suited for the discovery of novel ligands for protein targets. The synthesis of sulfonamides on DNA has been successfully demonstrated, paving the way for the creation of vast DELs of sulfonamide derivatives. acs.org The application of DEL screening to targets relevant for this compound derivatives could rapidly identify potent and selective binders, accelerating the early stages of drug discovery.
High-Throughput Screening (HTS): HTS involves the automated testing of large numbers of compounds against a specific biological target. bmglabtech.com This technology is instrumental in identifying "hits" from large compound libraries that can be further optimized into lead candidates. bmglabtech.com For instance, a multiplexed HTS assay was recently developed to identify covalent inhibitors of the WRN helicase, a target in certain cancers, leading to the discovery of novel 2-sulfonyl/sulfonamide pyrimidine (B1678525) derivatives. nih.govacs.org Similar HTS campaigns could be designed to screen for this compound derivatives with desired activities against a wide range of therapeutic targets. The integration of HTS with other technologies like artificial intelligence and machine learning is further enhancing the efficiency and predictive power of these screening efforts. southernresearch.org
Challenges and Opportunities in the Development of Next-Generation Sulfonamide Compounds
Despite the promising future, the development of new sulfonamide-based drugs is not without its challenges. A primary hurdle is the potential for off-target effects and toxicity, which has been a historical concern with some sulfonamide drugs. Achieving high selectivity for the intended biological target while minimizing interactions with other proteins remains a key focus of medicinal chemistry efforts. nih.gov
Another significant challenge is overcoming drug resistance, particularly in the context of infectious diseases. tandfonline.com Bacteria have evolved various mechanisms to circumvent the action of sulfonamides, necessitating the development of compounds that either evade these resistance mechanisms or act on entirely new targets. nih.gov
However, these challenges also present significant opportunities. The vast and largely unexplored chemical space of this compound derivatives offers a fertile ground for the discovery of compounds with novel mechanisms of action and improved safety profiles. The strategic application of advanced technologies like DEL and HTS can help to navigate this chemical space efficiently and identify promising candidates.
Furthermore, the concept of "scaffold hopping," where a known active scaffold is modified to create new chemical entities with improved properties, is a powerful strategy in drug design. nih.gov The this compound core can serve as a versatile scaffold for the development of inhibitors against a variety of enzyme families, including kinases and proteases, which are implicated in numerous diseases. rsc.org The continued exploration of the structure-activity relationships of these analogs will be crucial for unlocking their full therapeutic potential. researchgate.netnih.gov
Q & A
Q. What protocols ensure reproducibility in synthesizing this compound derivatives across labs?
- Methodological Answer : Share detailed synthetic protocols via open-access platforms (e.g., protocols.io ), including exact solvent grades, equipment specifications (e.g., reflux condenser type), and reaction monitoring methods (TLC Rf values). Use reference standards (e.g., USP-grade reagents) and inter-lab round-robin testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
